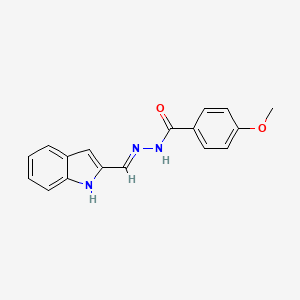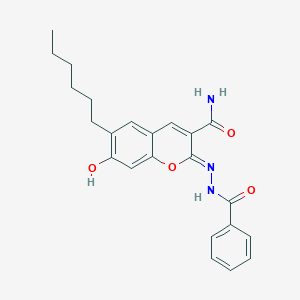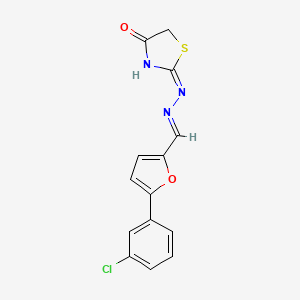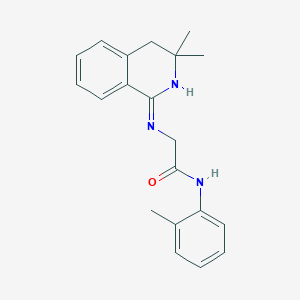![molecular formula C17H21NO3 B3724378 2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3724378.png)
2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione
説明
2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione is a compound that belongs to the family of chalcones. It is commonly known as Curcumin, which is a natural polyphenol extracted from the rhizome of Curcuma longa. Curcumin has a bright yellow color and is widely used as a spice in Indian cuisine. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of curcumin is complex and involves multiple pathways and targets. Curcumin has been found to modulate the activity of various enzymes and signaling pathways, including cyclooxygenase-2, lipoxygenase, nuclear factor-kappa B, and mitogen-activated protein kinases. Curcumin has also been found to interact with various proteins, such as transcription factors, growth factors, and cytokines. The exact mechanism of action of curcumin is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has also been found to modulate the activity of various enzymes and signaling pathways involved in these processes. In addition, curcumin has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has also been extensively studied for its potential therapeutic properties, making it a popular compound for research. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, curcumin can exhibit instability and degradation under certain conditions, which can affect its activity and efficacy.
将来の方向性
There are several future directions for research on curcumin. One area of research is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of curcumin. Another area of research is the investigation of the mechanism of action of curcumin, which is still not fully understood. Additionally, there is a need for further studies on the potential therapeutic applications of curcumin, particularly in the areas of cancer and neurodegenerative diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of curcumin in humans.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has been found to inhibit the activity of various enzymes and signaling pathways that play a role in inflammation, such as cyclooxygenase-2, lipoxygenase, and nuclear factor-kappa B. Curcumin has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties. In addition, curcumin has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Curcumin has also been shown to have neuroprotective effects, such as reducing beta-amyloid plaque formation and improving cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[C-ethyl-N-(2-hydroxyphenyl)carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-11(18-12-7-5-6-8-13(12)19)16-14(20)9-17(2,3)10-15(16)21/h5-8,19-20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOKNVVNPXGWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC=C1O)C2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3724301.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3724305.png)



![2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3724331.png)
![8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3724336.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3724398.png)
![5-(1,3-benzodioxol-5-yl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724416.png)